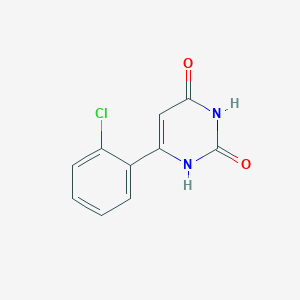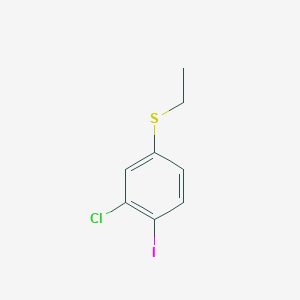
2-Chloro-4-(ethylthio)-1-iodo-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(ethylthio)-1-iodo-benzene is an aromatic compound with a benzene ring substituted with chlorine, ethylthio, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylthio)-1-iodo-benzene typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-chloro-4-(ethylthio)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(ethylthio)-1-iodo-benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran at low temperatures.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-(ethylthio)-1-aminobenzene.
Oxidation: Sulfoxides or sulfones, such as 2-chloro-4-(ethylsulfinyl)-1-iodobenzene.
Reduction: Dehalogenated products, such as 2-chloro-4-(ethylthio)benzene.
Scientific Research Applications
2-Chloro-4-(ethylthio)-1-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(ethylthio)-1-iodo-benzene depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form new compounds. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, such as inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylthio)-1-iodobenzene: Similar structure but with a methylthio group instead of an ethylthio group.
2-Chloro-4-(ethylthio)-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
2-Chloro-4-(ethylthio)-1-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Chloro-4-(ethylthio)-1-iodo-benzene is unique due to the presence of both chlorine and iodine atoms, which can participate in different types of chemical reactions. The ethylthio group also provides additional reactivity, making this compound versatile for various synthetic applications.
Properties
Molecular Formula |
C8H8ClIS |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
2-chloro-4-ethylsulfanyl-1-iodobenzene |
InChI |
InChI=1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
VKSNRFWDQSGSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)I)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
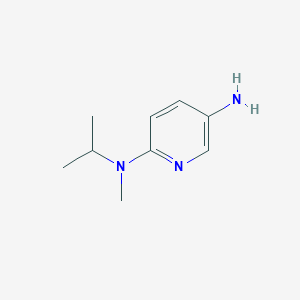

![(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide](/img/structure/B8709057.png)



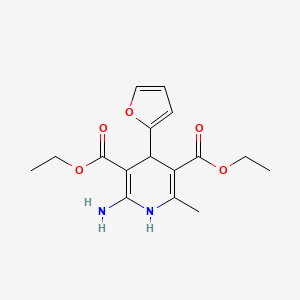
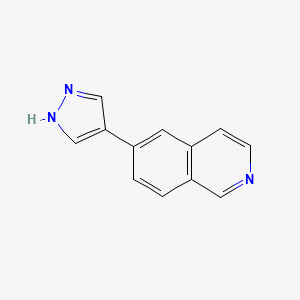
![3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8709092.png)
![7H-Pyrido[3,2-c]carbazole](/img/structure/B8709100.png)
